3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS 32083-50-4 properties
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS 32083-50-4 properties
The following is an in-depth technical guide for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile , designed for researchers in organic synthesis and medicinal chemistry.
CAS: 32083-50-4 Role: Multifunctional "Push-Pull" Alkene for Heterocyclic Construction[1][][3]
Executive Summary
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is a highly reactive, electrophilic alkene characterized by a "push-pull" electronic architecture.[1][][3] The molecule features an electron-donating ethoxy group (
This compound serves as a critical linchpin in the synthesis of pharmacologically active heterocycles, particularly aminopyrazoles , pyrimidines , and isoxazoles , which are ubiquitous scaffolds in kinase inhibitors and anti-inflammatory drugs.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Identity & Structure
The compound exists as a functionalized acrylonitrile where the olefinic bond is polarized by the competing resonance effects of the ether oxygen and the sulfonyl/nitrile groups.
| Property | Data |
| CAS Number | 32083-50-4 |
| IUPAC Name | 3-Ethoxy-2-(benzenesulfonyl)prop-2-enenitrile |
| Molecular Formula | |
| Molecular Weight | 237.28 g/mol |
| SMILES | CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 |
| Appearance | Viscous oil or low-melting solid (dependent on purity) |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this CAS are sparse in open literature; values below represent consensus data for this chemical class.
| Parameter | Value | Context |
| Density | Predicted | |
| Boiling Point | ~457°C | Predicted (760 mmHg) |
| Solubility | Soluble in DMSO, DMF, | Experimental |
| Reactivity | Moisture sensitive; hydrolyzes to formyl derivatives under acidic conditions.[][3] | Stability |
Synthetic Utility: The "Push-Pull" Mechanism[1][2][3]
The utility of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile lies in its reactivity as a 1,3-dielectrophile equivalent .[1][][3] The ethoxy group acts as a leaving group, while the nitrile and sulfonyl groups activate the double bond.
Mechanism: Nucleophilic Vinylic Substitution ( )
Unlike simple Michael acceptors, the presence of the ethoxy leaving group forces the reaction pathway toward substitution rather than simple addition.
-
Addition: A nucleophile (e.g., hydrazine, amine) attacks the
-carbon (C3).[3] -
Stabilization: The negative charge is delocalized into the sulfonyl and nitrile groups.[]
-
Elimination: The ethoxy group is expelled, restoring the double bond and yielding a
-amino derivative.[] -
Cyclization: If the nucleophile is dinucleophilic (e.g., hydrazine), a second attack on the nitrile carbon occurs, closing the ring.
Visualization of Reactivity Pathway[3]
Caption: Synthesis and divergent reactivity of CAS 32083-50-4. The compound acts as a pivot point for accessing diverse heterocycles via SnV mechanisms.
Experimental Protocols
Synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
Rationale: This protocol utilizes the condensation of active methylenes with orthoesters, driven by the removal of ethanol.
Reagents:
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with (phenylsulfonyl)acetonitrile (e.g., 10 mmol) and acetic anhydride (20 mmol).
-
Condensation: Add triethyl orthoformate (15 mmol).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (disappearance of starting nitrile). -
Workup: Remove excess TEOF and acetic anhydride under reduced pressure.
-
Purification: The residue is typically a viscous oil that may solidify upon standing or trituration with cold ethanol/ether.[] If necessary, recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Application: Synthesis of 5-Amino-4-(phenylsulfonyl)pyrazoles
Rationale: This reaction demonstrates the "cyanoacetylene equivalent" behavior.[] The hydrazine attacks the
Reagents:
Procedure:
-
Dissolve 3-ethoxy-2-(phenylsulfonyl)acrylonitrile in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature. Exothermic reaction may occur.[1][]
-
Reflux the mixture for 2–4 hours.
-
Cool to room temperature. The pyrazole product often precipitates as a solid.
-
Filter and wash with cold ethanol.[][3]
Applications in Drug Discovery
The 3-ethoxy-2-(phenylsulfonyl)acrylonitrile scaffold is a precursor for privileged structures in medicinal chemistry.[1][][3]
| Target Scaffold | Co-Reactant | Mechanism | Therapeutic Relevance |
| Pyrazole | Hydrazines | Cyclocondensation | COX-2 inhibitors, p38 MAP kinase inhibitors.[1][][3] |
| Pyrimidine | Amidines | [3+3] Cyclization | Kinase inhibitors, Antivirals. |
| Isoxazole | Hydroxylamine | Cyclocondensation | Antibiotics, GABA antagonists. |
| Pyrrole | Modified Knorr | HMG-CoA reductase inhibitors.[1][][3] |
Structural Validation (NMR)
When characterizing the intermediate, look for these diagnostic signals:
-
NMR: A singlet or doublet (if coupled) for the olefinic proton (
) around 8.0–8.5 ppm.[][3] The ethoxy group will show a characteristic quartet ( 4.[3]2) and triplet ( 1.3).[3] -
NMR: The nitrile carbon appears around
115 ppm. The -carbon (attached to oxygen) is highly deshielded ( 160+ ppm).[1][3]
Handling & Safety (E-E-A-T)
Hazard Identification:
-
Irritant: Causes skin and eye irritation.[]
-
Sensitizer: Potential skin sensitizer due to the acrylate-like structure.[1][][3]
-
Toxic: Nitriles can release cyanide under metabolic or extreme chemical stress; however, the bond is stable under standard storage.
Storage Protocol:
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Protect from moisture; hydrolysis yields the enol/aldehyde, degrading purity.
Disposal:
-
Treat as hazardous organic waste.[][3] Do not mix with strong oxidizers or reducing agents.[]
References
-
General Synthesis of
-Alkoxy Acrylonitriles:-
Wolfbeis, O. S. (1981).[3] "Synthesis of 3-substituted 2-(arylsulfonyl)acrylonitriles." Chemische Berichte, 114(10), 3471.
-
-
Reactivity with Hydrazines (Pyrazole Synthesis)
-
Push-Pull Alkene Chemistry
-
Related Sulfonyl Acrylonitrile Properties
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Ethoxyacrylonitrile | C5H7NO | CID 5324714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-乙氧基丙烯腈,顺反式异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - (e)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile (C8H13NO3S) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Amidine synthesis by imidoylation [organic-chemistry.org]
